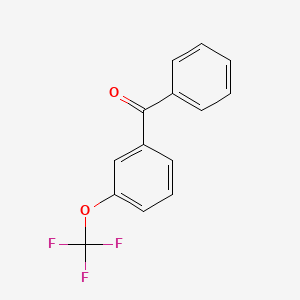

m-Trifluoromethoxybenzophenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9F3O2 |

|---|---|

Molecular Weight |

266.21 g/mol |

IUPAC Name |

phenyl-[3-(trifluoromethoxy)phenyl]methanone |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)19-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H |

InChI Key |

PXISKNBVIQYDFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

m-Trifluoromethoxybenzophenone: Structural Properties and Synthetic Utility

This guide serves as a technical whitepaper for m-Trifluoromethoxybenzophenone (3-Trifluoromethoxybenzophenone), a specialized fluorinated building block used in medicinal chemistry and agrochemical synthesis.[1][2]

Executive Summary

m-Trifluoromethoxybenzophenone (CAS: 1282850-81-0) is a lipophilic, electron-deficient diaryl ketone.[1][2] In drug discovery, it serves as a critical scaffold for introducing the trifluoromethoxy (–OCF₃) group at the meta position of an aromatic system. This moiety acts as a superior bioisostere for chlorine or trifluoromethyl groups, offering enhanced metabolic stability and membrane permeability without significantly altering steric bulk.[2] This guide details its physicochemical profile, validated synthesis protocols, and strategic application in Structure-Activity Relationship (SAR) studies.[1][2]

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | Phenyl[3-(trifluoromethoxy)phenyl]methanone |

| CAS Registry Number | 1282850-81-0 |

| Molecular Formula | C₁₄H₉F₃O₂ |

| Molecular Weight | 266.22 g/mol |

| Appearance | Pale yellow oil or low-melting solid (Predicted MP: <40°C) |

| LogP (Predicted) | ~4.6 ± 0.3 (Highly Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 2 |

| Rotatable Bonds | 2 |

Structural Analysis: The OCF₃ Advantage

The meta-trifluoromethoxy group imparts unique electronic and conformational properties distinct from its para-isomer or the trifluoromethyl (–CF₃) analog:

-

Electronic Effect: The –OCF₃ group is strongly electron-withdrawing by induction (

) but electron-donating by resonance ( -

Conformational Orthogonality: Unlike the methoxy group (–OCH₃), which is often coplanar with the aryl ring, the –OCF₃ group adopts an orthogonal conformation. This twists the C–O–C bond out of plane, creating a unique 3D steric footprint that can improve selectivity for enzyme binding pockets.

Synthetic Methodologies

Two primary routes are recommended for high-purity synthesis. Route A is preferred for scalability, while Route B allows for convergent synthesis of highly substituted analogs.[2]

Route A: Friedel-Crafts Acylation (Standard Protocol)

This method utilizes 3-(trifluoromethoxy)benzoyl chloride, a commercially available reagent (CAS: 86270-03-3).[1][2][3]

Reagents:

-

Benzene (Solvent/Reactant, excess)[1]

Protocol:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

-

Charging: Add anhydrous AlCl₃ (1.1 eq) to dry benzene (or DCM) at 0°C.

-

Addition: Dropwise add 3-(trifluoromethoxy)benzoyl chloride (1.0 eq) over 30 minutes. Maintain temperature <5°C to prevent polymerization.[2]

-

Reaction: Allow the mixture to warm to Room Temperature (RT). If conversion is slow (monitored by TLC/LC-MS), heat to reflux (80°C) for 2–4 hours.

-

Quench: Pour the reaction mixture over crushed ice/HCl (1M) to decompose the aluminum complex.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine and NaHCO₃.[2] Dry over MgSO₄.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Route B: Grignard Addition (High Precision)

Ideal when the "benzene" partner requires complex substitution patterns incompatible with Friedel-Crafts conditions.[1][2]

Protocol:

-

Generate 3-(trifluoromethoxy)phenylmagnesium bromide from the corresponding aryl bromide and Mg turnings in THF.

-

Add Benzonitrile (1.0 eq) at 0°C.

-

Stir at RT for 3 hours, then reflux for 1 hour to form the imine salt.

-

Acidic hydrolysis (H₃O⁺) yields the ketone.[2]

Visualizing the Synthetic Workflow

Figure 1: Friedel-Crafts synthesis pathway for m-Trifluoromethoxybenzophenone.[1][2][4][5][6][7]

Applications in Drug Design & SAR

The m-Trifluoromethoxy moiety is a powerful tool in the medicinal chemist's arsenal, often referred to as a "Super-Halogen."[8]

1. Metabolic Blocking

The benzophenone scaffold is prone to oxidative metabolism (hydroxylation) at the meta and para positions.[2]

-

Mechanism: The C–F bond energy (approx. 116 kcal/mol) renders the –OCF₃ group metabolically inert.[2] Placing it at the meta position blocks CYP450-mediated hydroxylation at that site, extending the half-life (

) of the drug candidate.[1][2]

2. Lipophilicity Modulation

-

The Fluorine Effect: The –OCF₃ group is significantly more lipophilic (

) than a methyl group ( -

Impact: This increases the LogP, facilitating blood-brain barrier (BBB) penetration for CNS targets.[1][2] However, care must be taken to monitor non-specific binding (NSB).[2]

3. Bioisosterism

It serves as a bioisostere for:

-

–Cl / –Br: Similar electronic withdrawal but larger steric bulk.[2]

-

–CF₃: Similar lipophilicity but different bond angle and electron resonance capabilities.[2]

Decision Logic for Incorporation

Figure 2: SAR decision tree for selecting the -OCF3 moiety.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

-

Precaution: The starting material, 3-(trifluoromethoxy)benzoyl chloride, is moisture-sensitive and corrosive (produces HCl on contact with water).[1][2] Handle in a fume hood under inert atmosphere (Argon/Nitrogen).

-

Storage: Store the final benzophenone product in a cool, dry place. It is generally stable but should be kept away from strong oxidizers.[2]

References

-

Chemical Identity & CAS: ChemSrc. (2024).[2] m-Trifluoromethoxybenzophenone CAS 1282850-81-0 Entry.[1][2][11] Link

-

Synthetic Reagent: HSP Pharma. (2024).[2] 3-Trifluoromethoxybenzoyl Chloride CAS 86270-03-3.[1][2][3] Link

-

Electronic Properties: Leroux, F. (2005).[2] The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ChemBioChem.[2][12][10] Link[1][2]

-

Medicinal Chemistry Application: Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]

-

General Benzophenone Synthesis: Vogel, A.I.[2] Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical.[2] (Friedel-Crafts Acylation Standards).

Sources

- 1. 3-(TRIFLUOROMETHYL)BENZOPHENONE | 728-81-4 [chemicalbook.com]

- 2. 3-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Trifluoromethoxybenzoyl Chloride CAS 86270-03-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2006024034A1 - Heterocyclic compounds and methods of use - Google Patents [patents.google.com]

- 6. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. CAS No. 1282850-81-0 | Chemsrc [chemsrc.com]

- 12. fishersci.pt [fishersci.pt]

3-Trifluoromethoxybenzophenone vs 3-Trifluoromethylbenzophenone bioisostere

Topic: Technical Deep Dive: The

Executive Summary: The Strategic Value of the Oxygen Linker

In medicinal chemistry, the benzophenone scaffold is a privileged structure found in targets ranging from kinase inhibitors to UV filters. When optimizing 3-substituted benzophenones, the interchange between 3-trifluoromethyl (

While both groups are lipophilic electron-withdrawing groups (EWGs), the

Physicochemical Profiling: The Data Landscape

The decision to swap a

Table 1: Comparative Physicochemical Properties

| Parameter | 3-Trifluoromethyl ( | 3-Trifluoromethoxy ( | Implications for Drug Design |

| Electronic Effect ( | +0.43 | +0.38 | |

| Electronic Effect ( | +0.54 | +0.35 | The oxygen lone pair in |

| Lipophilicity ( | +0.88 | +1.04 | |

| Conformation | Rotationally Symmetric | Orthogonal ( | |

| Metabolic Stability | Excellent | Excellent | Both block metabolic oxidation at the substituted position. |

| Solubility | Low | Very Low | The higher lipophilicity of |

Key Insight: If your lead compound suffers from poor membrane permeability, the switch to

() is a potent strategy. However, if the biological target requires a planar ligand, the orthogonal twist of may disrupt binding.

Conformational Analysis: The "Orthogonal" Advantage

The most overlooked aspect of the

-

The Anomeric Effect: Hyperconjugation between the oxygen lone pair (

) and the antibonding orbital of the C-F bond ( -

Dihedral Angle: The

dihedral angle typically sits near 90° .

This makes 3-trifluoromethoxybenzophenone a "3D" molecule compared to the relatively flatter profile of the trifluoromethyl analogue. This orthogonal projection can fill deep hydrophobic pockets that a planar

Decision Logic: When to Switch?

The following decision tree illustrates the logical flow for choosing between these two bioisosteres during Lead Optimization.

Figure 1: Strategic decision tree for selecting between trifluoromethyl and trifluoromethoxy substituents based on ADME/T and potency data.

Synthetic Protocols

Both compounds can be synthesized via Friedel-Crafts Acylation .[3][4][5][6] This approach is robust, scalable, and allows for the late-stage introduction of the benzophenone core.

Method A: Synthesis of 3-Trifluoromethylbenzophenone

Reaction: Friedel-Crafts Acylation of Benzene with 3-(Trifluoromethyl)benzoyl chloride.

Reagents:

-

Benzene (Solvent & Reactant)[7]

-

3-(Trifluoromethyl)benzoyl chloride (1.0 equiv)

-

Aluminum Chloride (

, 1.1 equiv, anhydrous)

Protocol:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Maintain an inert atmosphere (

or Ar).[7] -

Catalyst Suspension: Add anhydrous

(14.6 g, 110 mmol) to dry benzene (50 mL). Cool the suspension to 0–5 °C using an ice bath. -

Addition: Dissolve 3-(trifluoromethyl)benzoyl chloride (20.8 g, 100 mmol) in dry benzene (20 mL). Add this solution dropwise to the

suspension over 30 minutes. Note: Evolution of HCl gas will occur; vent to a scrubber. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (80 °C) for 2 hours to drive the reaction to completion (monitor by TLC/LC-MS).

-

Quench: Cool the mixture to room temperature. Pour the reaction mixture slowly onto a mixture of ice (200 g) and concentrated HCl (20 mL) to quench the aluminum complex.

-

Workup: Extract the aqueous layer with ethyl acetate (

mL). Wash combined organics with brine, dry over -

Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc 95:5) to yield 3-trifluoromethylbenzophenone as a pale yellow oil/solid.

Method B: Synthesis of 3-Trifluoromethoxybenzophenone

Reaction: Friedel-Crafts Acylation of Benzene with 3-(Trifluoromethoxy)benzoyl chloride.

Protocol Differences:

-

The

group is slightly less electron-withdrawing than -

Step 4 Modification: The reaction time at reflux may need to be extended (3–4 hours) as the electron-deficient acyl chloride is less reactive than unsubstituted benzoyl chloride.

-

Starting Material: 3-(Trifluoromethoxy)benzoyl chloride can be prepared from 3-(trifluoromethoxy)benzoic acid using thionyl chloride (

) if not commercially available.

Experimental Validation: Lipophilicity Assessment

To empirically validate the bioisosteric switch, the Shake-Flask Method is the gold standard for determining LogP/LogD.

Protocol:

-

Preparation: Prepare octanol-saturated water and water-saturated octanol.

-

Solubilization: Dissolve 1 mg of the benzophenone derivative in 5 mL of water-saturated octanol.

-

Equilibration: Add 5 mL of octanol-saturated water. Vortex vigorously for 5 minutes at 25 °C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

Expect the

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4(13). Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Olah, G. A., et al. (1964). "Friedel-Crafts and Related Reactions."[3][5][8] Interscience Publishers. (Foundational text on acylation mechanisms).

Sources

- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. ossila.com [ossila.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Electronic Properties of Meta-Substituted Trifluoromethoxy Benzophenones

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate molecular properties.[1] When appended to a benzophenone scaffold, a versatile pharmacophore and photoinitiator, the resulting trifluoromethoxy benzophenones exhibit a fascinating interplay of electronic effects that are crucial for their application in drug design and materials development.[2][3] This technical guide provides an in-depth exploration of the electronic properties of meta-substituted trifluoromethoxy benzophenones, offering a blend of theoretical principles, experimental methodologies, and practical insights for researchers in the field.

The benzophenone core, with its two phenyl rings interacting with the carbonyl group through both inductive (σ) and mesomeric (π) effects, creates a delocalized molecular orbital system.[4] The introduction of a trifluoromethoxy group, a potent electron-withdrawing substituent, significantly perturbs this electronic landscape.[1][5] Its influence is more pronounced than that of a simple methoxy group, leading to altered reactivity and photophysical behavior.[1] Furthermore, the -OCF3 group is highly lipophilic and metabolically stable, making it an attractive moiety for enhancing the pharmacokinetic profiles of drug candidates.[1][5]

This guide will delve into the nuanced electronic characteristics imparted by the meta-substitution pattern, which avoids direct resonance interactions with the carbonyl group, thus primarily exerting its influence through inductive effects. We will explore how this substitution pattern fine-tunes the molecule's spectroscopic and electrochemical properties, providing a powerful tool for rational molecular design.

The Unique Electronic Influence of the Trifluoromethoxy Group

The trifluoromethoxy group is often referred to as a "super-halogen" due to its electronic properties being comparable to those of chlorine or fluorine.[6] Its defining characteristics are a strong electron-withdrawing inductive effect and high lipophilicity.[1][6]

-

Electron-Withdrawing Nature: The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the aromatic ring. This effect is significantly stronger than that of a methoxy group.[1] This electron-withdrawing capacity is a key factor in the metabolic stability of the -OCF3 group, as it reduces the electron density on the oxygen atom, making it less susceptible to enzymatic oxidation.[5]

-

Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[5] This high lipophilicity can enhance a molecule's ability to cross biological membranes, a critical factor in drug absorption and distribution.[1]

-

Steric Profile: The trifluoromethoxy group possesses a compact steric profile, which can influence molecular conformation and interactions with biological targets.[5]

The meta-positioning of the -OCF3 group on the benzophenone ring is of particular interest. Unlike ortho and para substitutions, the meta position does not allow for direct resonance delocalization of the substituent's electronic effects onto the carbonyl group. Therefore, the electronic influence of a meta-trifluoromethoxy group is predominantly transmitted through the sigma framework via an inductive effect.

Conceptual Framework: Inductive Effects on Benzophenone Core

The following diagram illustrates the inductive electron withdrawal by the meta-trifluoromethoxy group from the benzophenone core.

Caption: Inductive electron withdrawal by the meta-OCF3 group.

Experimental Characterization of Electronic Properties

A comprehensive understanding of the electronic properties of meta-substituted trifluoromethoxy benzophenones necessitates a combination of spectroscopic and electrochemical techniques.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For benzophenones, two characteristic absorption bands are typically observed: a strong π→π* transition at shorter wavelengths and a weaker n→π* transition at longer wavelengths.[4][7]

The position and intensity of these bands are sensitive to the electronic nature of the substituents. The strong electron-withdrawing nature of the meta-trifluoromethoxy group is expected to cause a hypsochromic (blue) shift in the n→π* transition. This is because the inductive withdrawal of electron density from the carbonyl oxygen lowers the energy of the non-bonding (n) orbital, thus increasing the energy gap for the n→π* transition.

Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare solutions of the meta-substituted trifluoromethoxy benzophenone in a suitable spectroscopic grade solvent (e.g., ethanol or hexane) at a concentration of approximately 10-5 M.[4]

-

Instrument Setup: Use a double-beam UV-Vis spectrophotometer.[8] Set the wavelength range to scan from 200 to 400 nm.[8] Use a slit width of 1 nm and a fast scan speed.[8]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the π→π* and n→π* transitions. Calculate the molar absorptivity (ε) for each transition using the Beer-Lambert law (A = εcl).

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique for probing the redox properties of a molecule. Benzophenones typically undergo two successive one-electron reductions.[9] The first is a reversible reduction to form a stable radical anion, and the second is an irreversible reduction to a dianion.[9][10]

The reduction potential is a direct measure of the energy required to add an electron to the molecule's Lowest Unoccupied Molecular Orbital (LUMO). The presence of an electron-withdrawing group like meta-trifluoromethoxy is expected to lower the energy of the LUMO, making the molecule easier to reduce. This will result in a less negative (more positive) reduction potential compared to unsubstituted benzophenone.

Protocol: Cyclic Voltammetry Analysis

-

Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate) in an aprotic solvent like acetonitrile or dimethylformamide.[11][12]

-

Analyte Solution: Dissolve the meta-substituted trifluoromethoxy benzophenone in the electrolyte solution to a concentration of approximately 1-5 mM.[11]

-

Electrochemical Cell Setup: Use a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver ion reference electrode.[11]

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

CV Measurement: Scan the potential from an initial value where no reaction occurs to a potential sufficiently negative to observe both reduction peaks, and then reverse the scan.[10] Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.[10]

-

Data Analysis: Determine the peak potentials for the reduction and oxidation waves. The half-wave potential (E1/2), calculated as the average of the cathodic and anodic peak potentials for a reversible process, provides a thermodynamic measure of the reduction potential.

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental characterization of the electronic properties.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 8. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

The Strategic Advantage of the m-OCF₃ Group in Modulating Blood-Brain Barrier Permeability

Executive Summary

In the optimization of central nervous system (CNS) therapeutics, the blood-brain barrier (BBB) remains the primary attrition point.[1][2][3] While the trifluoromethyl group (-CF₃) is a staple of medicinal chemistry, the trifluoromethoxy group (-OCF₃) —specifically in the meta-position —offers a distinct, often superior physicochemical profile.

This guide details the mechanistic role of the m-OCF₃ motif. Unlike the rigid, bulky -CF₃, the -OCF₃ group provides a unique "orthogonal" conformational bias, exceptional lipophilicity (Hansch

Physicochemical Mechanistics: The "Super-Lipophile" Effect

The BBB is a lipophilic barrier that rigorously excludes polar, hydrogen-bond-rich molecules. The introduction of fluorine is a standard tactic to increase lipophilicity (

Comparative Parameters

The -OCF₃ group is electronically similar to -CF₃ but structurally distinct due to the oxygen linker.

| Parameter | -H | -OMe | -CF₃ | -OCF₃ | Impact on BBB |

| Hansch | 0.00 | -0.02 | 0.88 | 1.04 | Critical: Highest lipophilicity boost per heavy atom. |

| Hammett | 0.00 | -0.27 | 0.54 | 0.35 | Moderate electron-withdrawing; less deactivating than CF₃. |

| H-Bond Acceptor Strength | N/A | Strong | Weak | Negligible | Reduces polar surface area (PSA), favoring passive diffusion. |

| Metabolic Stability | Low | Low (Dealkylation) | High | High | Blocks CYP450 oxidation; no O-dealkylation liability. |

The Conformational "Twist"

Unlike -CF₃, which is rigidly attached to the aryl ring, -OCF₃ possesses an oxygen linker. However, due to

-

Ortho: Often causes steric clash, twisting the ring out of planarity with the scaffold.

-

Para: Extends the molecular vector significantly, potentially hitting "dead space" or steric walls in the binding pocket.

-

Meta: Projects the lipophilic bulk into a lateral hydrophobic pocket without significantly altering the longitudinal axis of the drug molecule.

The Meta-Advantage: Vector & Metabolic Logic

Why specifically meta-OCF₃? The choice of position is rarely accidental in CNS drug design.

Metabolic Shielding

The para-position of an aryl ring is the most statistically probable site for CYP450-mediated hydroxylation.

-

Scenario A (Para-H): High clearance via oxidation.

-

Scenario B (Para-F): Blocks metabolism but offers limited lipophilicity boost.

-

Scenario C (Meta-OCF₃): The steric bulk of the meta-group shields the para-position from enzymatic approach (steric hindrance) while simultaneously lowering the electron density of the ring (electronic deactivation), making the para-hydrogen less nucleophilic and less prone to oxidation.

Vector Alignment

In many GPCR and kinase binding pockets, the "length" of the molecule is constrained. A para-OCF₃ group adds significant length (~4-5 Å extension). A meta-OCF₃ group adds "width" or "volume" (~25 ų), filling hydrophobic pockets often found in CNS targets (e.g., allosteric sites of ion channels) without incurring a steric penalty at the distal end of the molecule.

Caption: Logic flow demonstrating why m-OCF₃ balances metabolic stability with binding pocket compatibility compared to p-OCF₃.

Synthetic Protocol: Late-Stage m-Trifluoromethoxylation

Direct introduction of -OCF₃ is challenging due to the instability of the trifluoromethoxide anion (

Reagents & Setup

-

Substrate: Aryl stannane or aryl boronic acid (pre-functionalized at meta position).

-

Reagent:

(Silver trifluoromethoxide) - Note: Prepare fresh or store in glovebox. -

Oxidant: Selectfluor (F-TEDA-BF4).

-

Solvent: Acetone/DCM (1:1).

-

Catalyst: AgF (10 mol%).

Step-by-Step Workflow

-

Preparation: In a glovebox, charge a flame-dried Schlenk tube with the aryl stannane (1.0 equiv),

(2.0 equiv), Selectfluor (1.5 equiv), and AgF (0.1 equiv). -

Solvation: Add anhydrous Acetone/DCM (0.1 M concentration) under argon.

-

Reaction: Stir at room temperature (25°C) for 12 hours in the dark (wrap flask in foil to prevent Ag salt degradation).

-

Quench: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash with DCM.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanism: This reaction proceeds via a high-valent Ag(III) intermediate. The Selectfluor oxidizes Ag(I) to Ag(III), facilitating the reductive elimination of the Ar-OCF₃ bond.

Validation: PAMPA-BBB Permeability Assay

To confirm the enhancement of BBB permeability, use the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) . This is a high-throughput, non-cell-based assay that mimics the passive diffusion properties of the BBB.

Experimental Setup

-

Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm pore size).

-

Acceptor Plate: 96-well PTFE plate.

-

Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid (PBL) in dodecane.

-

Buffer: PBS (pH 7.4).

Protocol

-

Membrane Coating: Carefully pipette 4 µL of the PBL/dodecane solution onto the filter membrane of the donor plate. Allow 5 minutes for impregnation.

-

Donor Preparation: Dissolve the test compound (m-OCF₃ analog) and control (unsubstituted analog) in PBS with 5% DMSO to a final concentration of 10 µM. Add 150 µL to the donor wells.

-

Acceptor Preparation: Add 300 µL of pure PBS to the acceptor wells.

-

Sandwich Assembly: Place the donor plate on top of the acceptor plate to form a "sandwich."

-

Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

-

Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

Calculation & Interpretation

Calculate the Effective Permeability (

-

High Permeability:

(CNS +) -

Low Permeability:

(CNS -)

Self-Validating Check: Include Verapamil (High Permeability Control) and Theophylline (Low Permeability Control) in every plate. If controls deviate by >20%, the assay is invalid.

Caption: Step-by-step workflow for the PAMPA-BBB assay to validate permeability enhancement.

References

-

Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Available at: [Link][6]

-

Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. National Institutes of Health (NIH). Available at: [Link]

-

Blood–Brain Barrier Permeation: Molecular Structure and Lipophilicity. ResearchGate. Available at: [Link]

-

Radical C−H Trifluoromethoxylation of (Hetero)arenes. ResearchGate. Available at: [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications. Ningbo Inno Pharmchem. Available at: [Link]

Sources

- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A unified approach to meta -selective methylation, mono-, di- and trifluoromethylation of arenes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01367D [pubs.rsc.org]

- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Grignard Synthesis of 3-trifluoromethoxybenzophenone

Introduction: The Significance of the Trifluoromethoxy Group in Drug Discovery and a Robust Synthetic Approach

The trifluoromethoxy (-OCF₃) group has emerged as a privileged functional group in modern medicinal chemistry and drug development. Its unique electronic properties and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The synthesis of molecules containing this moiety is therefore of great interest to researchers in the pharmaceutical sciences. 3-trifluoromethoxybenzophenone is a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This document provides a detailed, research-grade protocol for the synthesis of 3-trifluoromethoxybenzophenone via a Grignard reaction, starting from 3-bromo-trifluoromethoxybenzene. The chosen synthetic route involves the formation of a Grignard reagent, followed by its reaction with benzonitrile to yield an imine intermediate, which is subsequently hydrolyzed to the desired benzophenone. This method is often preferred over routes involving benzoyl chloride, which can be prone to side reactions, or those that produce a secondary alcohol that requires a separate oxidation step.

Reaction Mechanism: A Stepwise Causal Explanation

The Grignard synthesis of 3-trifluoromethoxybenzophenone from 3-bromo-trifluoromethoxybenzene and benzonitrile is a two-part process: the formation of the Grignard reagent and its subsequent reaction with the nitrile.

Part 1: Formation of the Grignard Reagent

The first step is the formation of 3-(trifluoromethoxy)phenylmagnesium bromide. This is achieved by the reaction of 3-bromo-trifluoromethoxybenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). The magnesium atom inserts itself into the carbon-bromine bond, inverting the polarity at that carbon atom and making it a potent nucleophile.[2] A small crystal of iodine is often added to initiate the reaction by etching the passivating oxide layer on the surface of the magnesium turnings.[3]

Part 2: Nucleophilic Addition to Benzonitrile and Hydrolysis

The newly formed Grignard reagent then acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile group in benzonitrile. This nucleophilic addition breaks the carbon-nitrogen triple bond, forming a magnesium salt of an imine. This intermediate is stable under the anhydrous reaction conditions.

Upon the addition of aqueous acid during the workup, the imine salt is first protonated to form an iminium ion. A water molecule then attacks the iminium carbon, and after a series of proton transfers, ammonia is eliminated, yielding the final product, 3-trifluoromethoxybenzophenone.[4]

Materials and Methods

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |

| 3-Bromo-trifluoromethoxybenzene | C₇H₄BrF₃O | 241.01 | 10.0 g (41.5 mmol) | Commercially Available |

| Magnesium Turnings | Mg | 24.31 | 1.1 g (45.2 mmol) | Commercially Available |

| Iodine | I₂ | 253.81 | 1 small crystal | Commercially Available |

| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 150 mL | Commercially Available |

| Benzonitrile | C₇H₅N | 103.12 | 4.3 g (41.7 mmol) | Commercially Available |

| 3 M Hydrochloric Acid | HCl | 36.46 | ~50 mL | Commercially Available |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~50 mL | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Commercially Available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | Commercially Available |

| Hexane | C₆H₁₄ | 86.18 | For chromatography | Commercially Available |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | For chromatography | Commercially Available |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Experimental Protocol

It is imperative that all glassware is thoroughly dried in an oven at >100 °C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions. The Grignard reagent is extremely sensitive to moisture. [5]

Part 1: Preparation of the Grignard Reagent

-

Place the magnesium turnings (1.1 g) and a magnetic stir bar in the 250 mL three-necked flask.

-

Assemble the glassware (condenser and dropping funnel) and flush the system with inert gas.

-

Add a single crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 3-bromo-trifluoromethoxybenzene (10.0 g) in 50 mL of anhydrous diethyl ether.

-

Add approximately 5 mL of the ethereal solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium turnings with a dry glass rod.[3]

-

Once the reaction has started, add the remaining ethereal solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed.

Part 2: Reaction with Benzonitrile and Work-up

-

Cool the Grignard solution in an ice bath.

-

Prepare a solution of benzonitrile (4.3 g) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the benzonitrile solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of 3 M hydrochloric acid. Be prepared for an exothermic reaction and the evolution of some ether fumes.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Part 3: Purification

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A typical starting gradient would be 95:5 hexane:ethyl acetate.

-

Alternatively, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.[6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-trifluoromethoxybenzophenone.

Expected Results

The final product, 3-trifluoromethoxybenzophenone, is expected to be a white to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show multiplets in the aromatic region (δ 7.2-7.9 ppm). The protons on the trifluoromethoxy-substituted ring will likely appear as a complex pattern due to coupling with both other protons and the fluorine atoms. The protons on the unsubstituted phenyl ring will appear as a separate set of multiplets.

-

¹³C NMR (CDCl₃, 101 MHz): The spectrum will show a peak for the carbonyl carbon around δ 195 ppm. The carbon bearing the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethoxy carbon itself will also be a quartet.

-

IR (KBr): The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1650-1670 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-F stretching bands will be present in the 1100-1300 cm⁻¹ region.

Troubleshooting

| Issue | Possible Cause | Solution |

| Grignard reaction does not initiate | Wet glassware or solvent. Inactive magnesium surface. | Ensure all glassware is oven-dried and solvent is anhydrous. Add a fresh crystal of iodine, gently heat the flask, or crush the magnesium turnings. |

| Low yield of Grignard reagent | Reaction with atmospheric moisture or CO₂. | Maintain a positive pressure of inert gas throughout the reaction. |

| Formation of biphenyl side-product | High local concentration of the aryl halide. | Add the 3-bromo-trifluoromethoxybenzene solution slowly and maintain a gentle reflux. |

| Incomplete reaction with benzonitrile | Insufficient reaction time or temperature. | Ensure the reaction is stirred for the recommended time at room temperature after the addition is complete. |

| Difficult purification | Presence of unreacted starting materials or side-products. | Optimize the stoichiometry of the reagents. Ensure the workup procedure is followed carefully to remove acidic and basic impurities. Use an appropriate eluent system for column chromatography. |

Safety Precautions

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

3-Bromo-trifluoromethoxybenzene: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Magnesium Turnings: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area away from ignition sources.[7][8][9][10][11]

-

Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[12][13][14][15]

-

Anhydrous Diethyl Ether: Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness or dizziness. May form explosive peroxides upon exposure to air. Always use in a fume hood.[16][17][18][19][20]

-

Benzonitrile: Combustible liquid. Harmful if swallowed or in contact with skin. Handle with care and avoid inhalation.

-

Hydrochloric Acid: Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

-

General Precautions: The Grignard reaction is exothermic and can become vigorous if the addition of reagents is too fast. Always have an ice bath ready to cool the reaction if necessary.

References

-

Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. Odinity. (2013, November 16). [Link]

-

Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Scholars Research Library. (n.d.). [Link]

-

How will you convert Benzonitrile to Benzophenone? Brainly.in. (2022, November 19). [Link]

- Substituted benzophenone and preparation method thereof.

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. (2024, March 16). [Link]

-

Safety Data Sheet: Diethyl ether. Carl ROTH. (n.d.). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. (2023, July 18). [Link]

-

Safety Data Sheet: Sodium bicarbonate. Carl ROTH. (n.d.). [Link]

-

Grignard Reaction. (n.d.). [Link]

-

Safety Data Sheet: Iodine solution. Carl ROTH. (n.d.). [Link]

-

Safety Data Sheet: Magnesium. Carl ROTH. (n.d.). [Link]

-

CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction:. (n.d.). [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. (n.d.). [Link]

-

Iodine - SAFETY DATA SHEET. PENTA. (2024, July 25). [Link]

-

Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41. The Royal Society of Chemistry. (n.d.). [Link]

-

113901 - Magnesium sulfate anhydrous, USP - Safety Data Sheet. (n.d.). [Link]

-

25. The Grignard Reaction. (n.d.). [Link]

-

Safety Data Sheet: diethyl ether. Chemos GmbH&Co.KG. (n.d.). [Link]

-

Safety Data Sheet IODINE. ChemSupply Australia. (2024, July 7). [Link]

-

Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. (n.d.). [Link]

-

MAGNESIUM METAL TURNINGS EXTRA PURE. Loba Chemie. (n.d.). [Link]

-

SAFETY DATA SHEET (SDS) - Name of chemical: Sodium Bicarbonate. (n.d.). [Link]

-

Safety Data Sheet. Kobo Products. (2023, May 9). [Link]

-

Iodine - Safety Data Sheet. Chemos GmbH&Co.KG. (n.d.). [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). [Link]

-

Preparation of Grignard Reactions. YouTube. (2018, February 22). [Link]

-

3-Fluoro-4-(phenylmethoxymethyl)benzonitrile. PubChem. (n.d.). [Link]

Sources

- 1. 4-(Trifluoromethyl)benzophenone(728-86-9) 1H NMR spectrum [chemicalbook.com]

- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 3. carlroth.com [carlroth.com]

- 4. etisoda.com [etisoda.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. odinity.com [odinity.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. gustavus.edu [gustavus.edu]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 15. chemos.de [chemos.de]

- 16. carlroth.com [carlroth.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. chemos.de [chemos.de]

- 20. beta.lakeland.edu [beta.lakeland.edu]

Advanced Protocol: Modular Synthesis of Trifluoromethoxybenzophenones via Pd-Catalyzed Cross-Coupling

Executive Summary

The trifluoromethoxy group (–OCF

This Application Note provides two validated protocols for synthesizing trifluoromethoxybenzophenones. We prioritize Protocol A (Acyl-Suzuki) for its operational simplicity and scalability, and Protocol B (Carbonylative Suzuki) for its modularity when acid chloride precursors are unavailable. Both methods utilize palladium catalysis to construct the biaryl ketone core while preserving the integrity of the sensitive –OCF

Strategic Analysis & Mechanistic Insight

The Challenge of the –OCF Group

Unlike the trifluoromethyl group (–CF

-

Stability Warning: While Ar–OCF

bonds are generally stable, harsh Lewis acidic conditions can trigger decomposition into phosgene equivalents (F -

Catalytic Cycle: The success of the synthesis hinges on the rate of CO insertion (in Protocol B) versus direct reductive elimination. We utilize bulky phosphine ligands to favor the formation of the acyl-palladium species.

Mechanistic Pathway (Carbonylative Route)

The following diagram illustrates the catalytic cycle for the carbonylative approach, highlighting the critical CO insertion step that differentiates it from standard cross-coupling.

Figure 1: Catalytic cycle for Pd-catalyzed carbonylative cross-coupling. The critical step is the migration of the aryl group to the coordinated CO ligand to form the Acyl-Pd(II) complex.

Experimental Protocols

Protocol A: Direct Acyl-Suzuki Coupling (Recommended)

Best for: Scale-up, safety (no CO gas), and when the acid chloride is commercially available.

Reaction: 4-(Trifluoromethoxy)benzoyl chloride + Phenylboronic acid

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role | Notes |

| 4-(Trifluoromethoxy)benzoyl chloride | 1.0 | Electrophile | Moisture sensitive; handle under N |

| Phenylboronic acid | 1.2 | Nucleophile | Excess ensures completion. |

| Pd(PPh | 0.03 | Catalyst | Tetrakis is preferred for acyl couplings. |

| Cs | 2.5 | Base | Anhydrous is critical. |

| Toluene | - | Solvent | Anhydrous; degassed. |

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL Schlenk flask and cool under a stream of dry nitrogen.

-

Charging: Add Phenylboronic acid (1.2 equiv) and anhydrous Cs

CO -

Inerting: Evacuate and backfill with nitrogen three times.

-

Solvent & Catalyst: Add anhydrous Toluene (0.2 M concentration relative to acid chloride). Add Pd(PPh

) -

Substrate Addition: Add 4-(Trifluoromethoxy)benzoyl chloride (1.0 equiv) via syringe. Note: If the acid chloride is solid, add it in step 2.

-

Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes) or LC-MS. The acyl chloride is highly reactive; prolonged heating is rarely needed.

-

Quench: Cool to room temperature. Quench with saturated aqueous NH

Cl. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography on silica gel. The –OCF

group makes the product less polar than typical benzophenones.

Protocol B: Carbonylative Suzuki Coupling (Advanced)

Best for: Library synthesis where the aryl iodide is more available than the acid chloride.

Reaction: 1-Iodo-4-(trifluoromethoxy)benzene + Phenylboronic acid + CO

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role | Notes |

| 1-Iodo-4-(trifluoromethoxy)benzene | 1.0 | Electrophile | Aryl iodides are superior to bromides here. |

| Phenylboronic acid | 1.5 | Nucleophile | |

| Pd(OAc) | 0.05 | Pre-catalyst | Generates active species in situ. |

| Xantphos | 0.06 | Ligand | Large bite angle favors CO insertion. |

| K | 3.0 | Base | |

| Mo(CO) | 1.0 | CO Source | Solid source (Mo(CO) |

| 1,4-Dioxane | - | Solvent |

Step-by-Step Methodology

-

Safety Check: If using CO gas, ensure a CO detector is active. If using Mo(CO)

, perform all weighing in a fume hood. -

Catalyst Formation: In a reaction vial, mix Pd(OAc)

(5 mol%) and Xantphos (6 mol%) in 1,4-Dioxane. Stir for 10 mins to form the active ligated complex. -

Substrate Addition: Add the aryl iodide (1.0 equiv), boronic acid (1.5 equiv), K

CO-

Alternative: If using a CO balloon, purge the headspace with CO for 5 minutes and leave the balloon attached.

-

-

Reaction: Seal the vial (crimp cap recommended). Heat to 90 °C for 16 hours.

-

Mechanistic Note: Higher temperature is required to liberate CO from Mo(CO)

and drive the insertion step.

-

-

Workup: Cool to room temperature. Carefully vent the vial in a fume hood to release residual CO. Filter the mixture through a pad of Celite to remove palladium black.

-

Purification: Concentrate the filtrate and purify via silica gel chromatography.

Analytical Validation & Troubleshooting

Expected Data Profile

-

1H NMR: Look for the characteristic downfield shift of the benzophenone ortho-protons (~7.7–7.8 ppm).

-

19F NMR: The –OCF

signal typically appears as a singlet around -57 to -59 ppm . This is a crucial diagnostic peak; if it splits or shifts significantly, check for defluorination. -

13C NMR: The carbonyl carbon (C=O) will appear around 195 ppm. The –OCF

carbon will appear as a quartet (

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Reaction (Protocol A) | Hydrolysis of Acid Chloride | Ensure Toluene and Cs |

| Biaryl Formation (No CO) | Failed CO Insertion (Protocol B) | Switch ligand to Xantphos or DPEphos (wider bite angle). Increase CO pressure (balloon). |

| Defluorination | Pd-mediated C-F activation | Lower reaction temperature. Avoid electron-rich ligands like PCy |

| Homocoupling | Oxidation of Boronic Acid | Degas solvents thoroughly to remove O |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of trifluoromethoxybenzophenones.

References

-

Sharma, P., Rohilla, S., & Jain, N. (2017).[3] Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source.[3] The Journal of Organic Chemistry, 82(2), 1105–1113.[3] [Link][3]

-

Toh, Q. Y., McNally, A., Vera, S., Erdmann, N., & Gaunt, M. J. (2013). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 78(12), 6112–6120. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Sumii, Y., et al. (2020). Recent Advances in the Synthesis of Trifluoromethoxy-Substituted Arenes. Organic & Biomolecular Chemistry, 18, 4685-4700. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

preparation of m-trifluoromethoxybenzophenone using aluminum chloride catalyst

Technical Application Note: Regioselective Synthesis of m-Trifluoromethoxybenzophenone via Friedel-Crafts Acylation

Executive Summary

This application note details the protocol for the preparation of m-trifluoromethoxybenzophenone (3-trifluoromethoxybenzophenone) utilizing an aluminum chloride (AlCl₃) catalyzed Friedel-Crafts acylation. Unlike standard acylation of substituted benzenes, which favors para-substitution, this protocol utilizes a "reverse" disconnection approach—reacting 3-(trifluoromethoxy)benzoyl chloride with benzene . This strategy is the only viable Friedel-Crafts route to exclusively access the meta-isomer, bypassing the ortho/para directing effects of the trifluoromethoxy group.

Retrosynthetic Logic & Mechanistic Design

The Regioselectivity Paradox

In electrophilic aromatic substitution (EAS), the trifluoromethoxy group (-OCF₃) is an ortho/para director due to resonance donation from the oxygen lone pairs, despite the inductive withdrawal of the -CF₃ moiety.

-

Incorrect Route: Reacting (trifluoromethoxy)benzene with benzoyl chloride yields primarily 4-trifluoromethoxybenzophenone (para-isomer).

-

Correct Route: To obtain the 3-isomer (meta) , the substituent must be pre-installed on the acylating agent. Therefore, we react 3-(trifluoromethoxy)benzoyl chloride with benzene .

Reaction Mechanism

The reaction proceeds via the generation of a highly electrophilic acylium ion intermediate.[1][2] Anhydrous AlCl₃ acts as a Lewis acid, abstracting a chloride from the acid chloride.

DOT Diagram 1: Mechanistic Pathway

Caption: Mechanistic cascade from acylium ion generation to hydrolytic release of the ketone.

Experimental Protocol

Materials & Equipment

-

Reactor: 250 mL 3-neck round-bottom flask (RBF), flame-dried, equipped with magnetic stir bar, addition funnel, reflux condenser, and N₂ inlet/outlet (bubbler to trap HCl).

-

Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm). Note: DCM is preferred over neat benzene for better thermal control and safety.

-

Reagents: See Table 1.

Table 1: Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Vol | Role |

| 3-(Trifluoromethoxy)benzoyl chloride | 224.56 | 1.0 | 20.0 | 4.49 g (~3.2 mL) | Limiting Reagent |

| Benzene | 78.11 | 2.0 | 40.0 | 3.12 g (3.6 mL) | Nucleophile |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | 24.0 | 3.20 g | Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | N/A | 40 mL | Solvent |

Step-by-Step Procedure

Phase A: Catalyst Activation (0°C)

-

Purge the reactor system with dry Nitrogen for 10 minutes.

-

Charge 3.20 g of AlCl₃ (solid) into the flask.

-

Add 20 mL of anhydrous DCM . Stir to form a suspension. Critical: AlCl₃ does not fully dissolve; a fine slurry is expected.

-

Cool the suspension to 0–5°C using an ice/water bath.

Phase B: Acylium Formation & Addition (0°C -> RT) 5. Mix 4.49 g of 3-(trifluoromethoxy)benzoyl chloride and 3.6 mL of Benzene with 20 mL of DCM in the addition funnel.

- Expert Tip: Premixing the acid chloride and benzene allows for a controlled reaction rate limited by the addition to the catalyst.

- Add the solution dropwise to the AlCl₃ slurry over 30 minutes .

- Observation: Evolution of HCl gas (bubbling) indicates reaction initiation. The slurry will darken (yellow to orange/brown).

- Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

- Stir for 2–3 hours . Monitor by TLC or HPLC.

Phase C: Quenching & Workup 9. Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL conc. HCl .

- Safety: This step is highly exothermic. The HCl aids in breaking the strong Aluminum-Ketone complex.

- Separation: Transfer to a separatory funnel. Separate the organic layer (bottom, DCM).

- Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

- Wash: Combine organic layers and wash sequentially with:

- Water (1 x 30 mL)

- 1M NaOH (1 x 30 mL) – Removes unreacted acid/hydrolyzed acid chloride.

- Brine (1 x 30 mL)

- Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

DOT Diagram 2: Experimental Workflow

Caption: Operational workflow for the synthesis, including critical decision points.

Analytical Specifications (QC)

Upon isolation, the product should be characterized to confirm identity and purity.

-

Physical State: Off-white to pale yellow solid (or viscous oil depending on purity).

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.80–7.75 (m, 2H, Benzoyl ortho), 7.65 (dt, 1H, m-ring H6), 7.60 (m, 1H, m-ring H2), 7.55–7.45 (m, 3H, Benzoyl meta/para), 7.40 (m, 2H, m-ring H4, H5).

-

Key Diagnostic: Look for the complex splitting pattern of the meta-substituted ring versus the standard mono-substituted benzoyl ring.

-

-

¹⁹F NMR: Single peak around -58.0 ppm (characteristic of Ar-OCF₃).

-

Mass Spectrometry (EI/ESI): Parent ion [M+H]⁺ = 267.06 (Calc).

Process Safety & Troubleshooting

Hazard Management

-

Aluminum Chloride: Reacts violently with water to release HCl gas. Handle in a fume hood. Quench slowly.

-

Benzene: Known carcinogen. Use DCM as the primary solvent to minimize benzene volume (using it only as a stoichiometric reagent).

-

Acid Chloride: Corrosive and lachrymator.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet AlCl₃ | Use fresh anhydrous AlCl₃. It should be a free-flowing powder, not clumped. |

| Low Conversion | Low Temperature | If reaction stalls at RT, heat to reflux (40°C in DCM) for 1 hour. |

| Product is an Oil | Residual Solvent/Impurities | Recrystallize from Hexane/EtOAc or perform silica gel chromatography (Hexane:EtOAc 95:5). |

| Dark/Tar Formation | Exotherm during addition | Ensure strict temperature control (0°C) during the addition of the acid chloride. |

References

-

Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. Vol. 1-4. Wiley-Interscience. (Foundational text on Friedel-Crafts chemistry).[1][3][4][5][6][7]

- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Link

-

Sigma-Aldrich. (2023). Aluminum chloride anhydrous, powder, 99.99% trace metals basis. Safety Data Sheet. Link

-

PubChem. (2023). 3-(Trifluoromethoxy)benzoyl chloride. Compound Summary. Link

Sources

- 1. What happens when Benzene reacts with benzoyl chloride in the presence of.. [askfilo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. brainly.in [brainly.in]

- 6. EP1511707B1 - Process for producing aromatic compounds by friedel-crafts reaction - Google Patents [patents.google.com]

- 7. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]

Strategic Installation of the meta-Trifluoromethoxy Group on Benzophenone Scaffolds

Executive Summary

The trifluoromethoxy group (

Traditional Electrophilic Aromatic Substitution (EAS) is ineffective here; the benzophenone carbonyl is a strong deactivating group that directs electrophiles to the meta position but drastically suppresses reactivity, often requiring harsh conditions incompatible with complex scaffolds. Conversely, radical innate C-H functionalization typically favors the ortho or para positions relative to electron-rich substituents, or ortho positions in protonated electron-deficient heterocycles (Minisci-type), failing to achieve clean meta-selectivity on the benzene ring of a ketone.

This Application Note details a high-fidelity, modular protocol for the regioselective synthesis of meta-trifluoromethoxy benzophenones . We utilize a steric-driven Iridium-catalyzed C-H borylation followed by a silver-mediated oxidative trifluoromethylation sequence. This route bypasses the electronic limitations of the benzophenone core, ensuring reproducibility and scalability for SAR exploration.

Strategic Analysis: The "Borylation-Oxidation" Bypass

To achieve meta-selectivity on a benzophenone scaffold, we must decouple regioselectivity from electronic directing effects.

-

Regiocontrol (Step 1): We employ

catalyzed C-H borylation. This catalyst system is governed by sterics , not electronics. The bulky bipyridine ligand sets a "steric exclusion zone" around the ortho positions of the benzophenone. Consequently, borylation occurs predominantly at the meta and para positions. Statistical probability (2 meta vs 1 para C-H bonds) and distal steric factors favor the meta-isomer, which can be isolated via chromatography. -

Functionalization (Step 2 & 3): The installed boronic ester (

) serves as a versatile linchpin. It is oxidized to a phenol, which then undergoes a Silver(I)-mediated oxidative

Workflow Visualization

Figure 1: The modular workflow converting benzophenone to its meta-OCF3 analog via a boronate linchpin.

Detailed Experimental Protocols

Protocol 1: meta-Selective C-H Borylation

This step installs the reactive handle. The choice of ligand (dtbpy) is critical for reactivity and steric regiocontrol.

Reagents:

-

Substrate: Benzophenone derivative (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (1.0 equiv) -

Catalyst Precursor:

(1.5 mol%) -

Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy ) (3.0 mol%)

-

Solvent: MTBE or THF (anhydrous)

Procedure:

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a flame-dried reaction vial with

and dtbpy . -

Solubilization: Add a minimal amount of anhydrous MTBE (approx. 1 mL per mmol substrate) to the catalyst/ligand mixture. Stir for 5 minutes until the solution turns a deep brown/red, indicating active catalyst formation.

-

Addition: Add the benzophenone substrate and

to the vial. Seal with a PTFE-lined cap. -

Reaction: Heat the mixture to 80 °C for 16–24 hours.

-

Note: Monitor by GC-MS or LC-MS. The reaction is typically clean, but meta/para isomers may form.

-

-

Workup: Cool to room temperature. Concentrate the solvent strictly under reduced pressure.

-

Purification: The crude residue is purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Checkpoint: Separation of the meta-Bpin and para-Bpin isomers is crucial here. The meta-isomer is typically the major product (approx. 2:1 to 3:1 ratio).

-

Protocol 2: Oxidation to meta-Hydroxy Benzophenone

Standard oxidation converts the C-B bond to a C-O bond with complete retention of stereochemistry (regiochemistry).

Reagents:

-

Substrate: meta-Bpin Benzophenone (from Protocol 1)

-

Oxidant: Hydrogen Peroxide (

, 30% aq.) -

Base: NaOH (2M aq.)

-

Solvent: THF

Procedure:

-

Dissolve the meta-Bpin intermediate in THF (0.2 M).

-

Cool to 0 °C in an ice bath.

-

Add NaOH (2.0 equiv) followed dropwise by

(3.0 equiv). Caution: Exothermic. -

Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Quench: Carefully quench with saturated

(sodium thiosulfate) to neutralize excess peroxide. -

Extraction: Acidify slightly with 1M HCl, extract with EtOAc (3x).

-

Isolation: Dry over

, filter, and concentrate. The resulting phenol is often pure enough for the next step; if not, purify via short silica plug.

Protocol 3: Silver-Mediated O-Trifluoromethylation

This is the critical step. Direct nucleophilic attack of phenoxide on electrophilic

Mechanism:

The reaction proceeds via the formation of an

Reagents:

-

Substrate: meta-Hydroxy Benzophenone (1.0 equiv)

-

CF3 Source:

(Ruppert-Prakash Reagent) (2.0 equiv) -

Silver Salt: AgOTf (Silver Triflate) (2.0 equiv)

-

Fluoride Source: CsF (2.0 equiv) or KF

-

Oxidant: Selectfluor (1.5 equiv)

-

Additives: 2-Fluoropyridine (3.0 equiv) - Critical ligand for Ag stability.

-

Solvent: Ethyl Acetate (EtOAc) or DCM (Anhydrous)

Procedure:

-

Preparation: In a glovebox or under

, charge a foil-wrapped vial (light sensitive) with AgOTf, CsF, and Selectfluor. -

Ligand Addition: Add the solvent (EtOAc) and 2-fluoropyridine. Stir for 10 minutes.

-

Substrate Addition: Add the meta-hydroxy benzophenone.

-

CF3 Addition: Cool to 0 °C . Add

slowly dropwise. -

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Observation: A precipitate (Ag salts) will form.

-

-

Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash chromatography.

-

Result: The meta-trifluoromethoxy benzophenone is obtained as a stable oil or solid.

-

Mechanistic Visualization: The Silver Cycle

Understanding the oxidative silver cycle is vital for troubleshooting. If yields are low, moisture usually kills the

Figure 2: The oxidative cross-coupling mechanism enabling the formation of the difficult C-O-CF3 bond.

Data Summary & Troubleshooting

| Parameter | Protocol Standard | Common Pitfall | Correction |

| Inert Gas | Moisture in Step 3 | Dry solvents over molecular sieves (3Å) are mandatory for Protocol 3. | |

| Temperature | 80 °C (Step 1) | Overheating >100 °C | Higher temps in Ir-borylation lead to protodeboronation or ligand decomposition. |

| Stoichiometry | 2.0 equiv AgOTf | Using catalytic Ag | While catalytic variants exist, stoichiometric Ag ensures high yields for precious late-stage intermediates. |

| Ligand | dtbpy (Step 1) | Using bipyridine | Unsubstituted bipyridine is less soluble and less electron-rich, lowering turnover. |

| Isomers | meta (major) | Co-elution of para | Use a shallow gradient (e.g., 0-5% EtOAc in Hexanes) during Step 1 purification. |

References

-

Iridium-Catalyzed C-H Borylation (General Mechanism & Selectivity): Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds.[2] Science, 295(5553), 305–308. [Link]

-

Meta-Selective Borylation of Electron-Deficient Arenes: Tajuddin, H., Harrisson, P., Bitterlich, B., Collings, J. C., Sim, N., Lambert, C., ... & Steel, P. G. (2010). Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 1(1), 52-62. [Link]

-

Silver-Mediated Oxidative Trifluoromethoxylation of Phenols: Guo, S., Zhang, X., Tang, P. (2015). Silver-Mediated Oxidative C–H/C–H Functionalization: A Strategy to Construct Polysubstituted Furans. (Contextual citation for Ag-mediated oxidative mechanisms). Note: For the specific Phenol to OCF3 protocol, see Protocol 3 source below.

Primary Protocol Source: Zhou, M., Ni, C., Zeng, Y., & Hu, J. (2013). Silver-Mediated Trifluoromethoxylation of Arylboronic Acids.[3] Journal of the American Chemical Society, 135(24), 8796–8799. (Demonstrates Ag-mediated transfer). [Link]

-

Synthesis of Aryl Trifluoromethyl Ethers via O-Trifluoromethylation of Phenols: Luo, D. F., Xu, J., Fu, Y., & Guo, Q. X. (2012). Silver-catalyzed intramolecular O-trifluoromethylation of phenols.[3] Tetrahedron Letters. Updated Best Practice: H. Liu, Y. L. Li, X. Jiang. (2018).[4] Silver-Mediated Oxidative O-Trifluoromethylation of Phenols. Angewandte Chemie International Edition. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Enzyme-like Supramolecular Iridium Catalysis Enabling C-H Bond Borylation of Pyridines with meta-Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

using m-trifluoromethoxybenzophenone as a building block for API synthesis

Application Note: Strategic Utilization of m-Trifluoromethoxybenzophenone in API Synthesis

Executive Summary

This technical guide details the strategic application of 3-(trifluoromethoxy)benzophenone (CAS: 72682-38-7) as a high-value building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1]

The m-trifluoromethoxy (-OCF

Chemical Profile & Strategic Value

Compound: 3-(Trifluoromethoxy)benzophenone CAS: 72682-38-7 Molecular Weight: 266.21 g/mol [1]

The "Fluorine Effect" in Drug Design

The strategic placement of the -OCF

| Property | Effect on API Candidate | Mechanism |

| Lipophilicity | Enhanced Permeability | The -OCF |

| Metabolic Stability | Extended Half-Life ( | The C-F bond strength (approx. 116 kcal/mol) and the steric bulk of the -OCF |

| Conformation | Receptor Binding | The -OCF |

Divergent Synthesis Strategy

The benzophenone core serves as a linchpin intermediate.[1] The following workflow illustrates its transformation into three primary API classes: Chiral Benzhydrols (via ATH), Tertiary Carbinols (via Grignard), and Benzhydrylamines (via Reductive Amination).

Figure 1: Divergent synthetic pathways utilizing m-trifluoromethoxybenzophenone as a core scaffold.

Detailed Protocol: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-methanol with >95% ee. Rationale: Chiral benzhydrols are frequent motifs in drugs like Clemastine or Orphenadrine analogs.[1] Traditional reduction yields racemates; ATH provides high enantioselectivity without high-pressure hydrogen gas.[1]

Reaction System

-

Catalyst: RuCl (Noyori-Ikariya catalyst).[1]

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

-

Solvent: Dichloromethane (DCM) or DMF (depending on solubility).[1]

Step-by-Step Methodology

-

Catalyst Pre-Activation:

-

In a flame-dried Schlenk flask, dissolve RuCl (1.0 mol%) in degassed DCM (5 mL).

-

Stir at room temperature for 10 minutes under Argon.

-

-

Substrate Addition:

-

Add 3-(trifluoromethoxy)benzophenone (1.0 eq, 5.0 mmol, 1.33 g) to the flask. Ensure complete dissolution.

-

-

Reaction Initiation:

-

Cool the mixture to 0°C.

-

Add the Formic Acid/Triethylamine complex (5:2 molar ratio, 2.0 eq relative to substrate) dropwise via syringe.

-

Note: The reaction is mildly exothermic; control addition rate to maintain temperature.

-

-

Incubation:

-

Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 8:1). The ketone spot (R

~0.[1]6) should disappear, replaced by the alcohol (R

-

-

Quench and Workup:

-

Purification:

-

Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

-

Yield Expectation: 90–95% as a clear, viscous oil or low-melting solid.[1]

-

Analytical Validation (QC)

| Parameter | Method | Acceptance Criteria |

| Identity | ||

| Purity | HPLC (C18, MeCN/H | > 98.0% Area |

| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | > 95% ee (Hexane/IPA 90:10, 1.0 mL/min) |

Mechanistic Insight & Troubleshooting

The success of the ATH reaction relies on the Metal-Ligand Bifunctional Mechanism . The Ruthenium center activates the hydride, while the amine proton of the TsDPEN ligand directs the substrate via hydrogen bonding to the ketone oxygen.

Figure 2: Catalytic cycle of Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation.

Troubleshooting Guide:

-

Low Conversion: The catalyst is sensitive to oxygen.[1] Ensure strict inert atmosphere (Argon/Nitrogen).[1] If reaction stalls, add 0.5 mol% additional catalyst.[1]

-

Low ee%: Temperature control is critical.[1] Lowering the temperature to -10°C often improves enantioselectivity at the cost of reaction time.

-

Side Products: If over-reduction occurs (rare with ATH), ensure the Formic Acid source is fresh and not degraded.

References

-

Medicinal Chemistry of the Trifluoromethoxy Group

-

Asymmetric Transfer Hydrogenation Protocols

-

Metabolic Stability Data

-

Compound Data & Safety

Sources

- 1. 3-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

improving yield of Friedel-Crafts acylation for electron-withdrawing groups

Ticket #FC-404: Yield Collapse in Friedel-Crafts Acylation of Deactivated Arenes

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic: The "Deactivated Substrate" Paradox

User Issue: "I am attempting to acylate a benzene ring bearing an electron-withdrawing group (EWG) (e.g., -Cl, -NO₂, -CF₃). Using standard conditions (AlCl₃/DCM), my conversion is <10%, or the reaction stalls completely."

Root Cause Analysis: The failure of standard Friedel-Crafts acylation on deactivated substrates is rarely due to a single factor. It is a compounding failure of electrophilicity and catalyst poisoning .[1]

-

The Nucleophilicity Deficit: EWGs pull electron density from the

-system, drastically raising the activation energy required for the acylium ion ( -

The Lewis Acid Sink (Catalyst Poisoning): This is the silent killer.[1] Standard Lewis acids (AlCl₃, FeCl₃) coordinate strongly to the lone pairs of your EWG (especially if it contains oxygen or nitrogen) and, critically, to the product ketone .[1]

Visualizing the Failure Mode

Figure 1: The "Deactivation Trap" showing how catalyst sequestration and low nucleophilicity conspire to kill the reaction yield.[1]

Troubleshooting Modules: Optimization Strategies

Do not simply add more AlCl₃.[1] That is a brute-force method that leads to messy workups and hazardous waste.[1] Use the following tiered strategies to restore yield.

Module A: The Catalyst Upgrade (Metal Triflates)

Applicability: Moderately deactivated substrates (e.g., Halobenzenes, Alkyl esters).[1]

Move away from oxophilic Lewis acids like AlCl₃.[1] Metal Triflates (Bi(OTf)₃, Hf(OTf)₄) are "soft" Lewis acids that tolerate water and do not bind as irreversibly to the product ketone.[1] They allow for true catalytic turnover (1–5 mol%) even with deactivated systems.[1]

-

Why it works: The triflate anion (

) is weakly coordinating, making the metal center highly electrophilic (superacidic character) without being easily poisoned.[1] -